molecular formula C13H14N4O2 B454919 2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one CAS No. 512809-32-4

2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B454919
CAS No.: 512809-32-4
M. Wt: 258.28g/mol
InChI Key: KMTNEQUFQXKRIF-UHFFFAOYSA-N
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Description

2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that features a pyrazole ring fused with a quinazolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its fusion with a quinazolinone precursor. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective measures. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group, potentially forming a ketone or aldehyde.

    Reduction: The compound can be reduced to alter its functional groups, such as converting a carbonyl group to an alcohol.

    Substitution: Various substituents can be introduced to the pyrazole or quinazolinone rings through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution reactions could introduce new functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic uses, such as anti-inflammatory or anticancer agents.

    Medicine: Research is conducted to evaluate its efficacy and safety as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as luminescent materials or catalysts.

Mechanism of Action

The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-4-boronic acid: Shares the pyrazole ring structure and is used in various organic synthesis applications.

    4-Pyrazoleboronic acid: Another pyrazole derivative with applications in medicinal chemistry.

    1-Methylpyrazole-4-boronic acid pinacol ester: Used in organic synthesis and as a building block for more complex molecules.

Uniqueness

2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one is unique due to its fused ring structure, combining the properties of both pyrazole and quinazolinone. This fusion enhances its potential for diverse applications, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

2-(1,5-dimethylpyrazol-4-yl)-3-hydroxy-1,2-dihydroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-8-10(7-14-16(8)2)12-15-11-6-4-3-5-9(11)13(18)17(12)19/h3-7,12,15,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTNEQUFQXKRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2NC3=CC=CC=C3C(=O)N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501140674
Record name 4(1H)-Quinazolinone, 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512809-32-4
Record name 4(1H)-Quinazolinone, 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-3-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512809-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(1H)-Quinazolinone, 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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